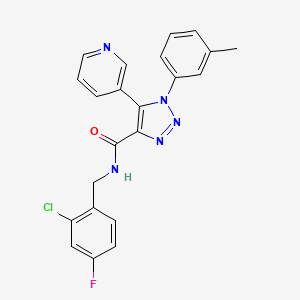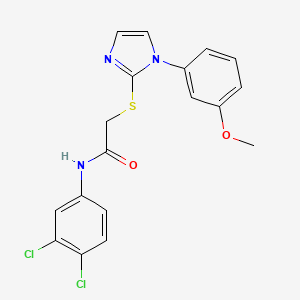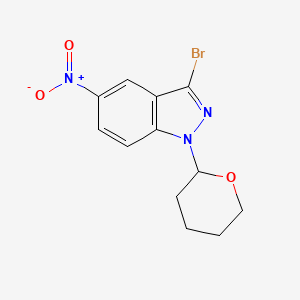
2-(Methoxymethyl)-2-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Methoxymethyl)-2-methylmorpholine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Regioselective Ring Opening
Stankovic, D’hooghe, and de Kimpe (2010) developed a synthetic protocol for LiAlH(4)-promoted reduction of non-activated aziridines under microwave conditions, utilizing compounds including 2-(methoxymethyl)-aziridines. This process led to the creation of isopropylamines or 1-methoxypropan-2-amines, showcasing the utility of 2-(methoxymethyl)-2-methylmorpholine in the synthesis of complex organic compounds (Stankovic, D’hooghe, & de Kimpe, 2010).
Catalytic Methylation in Drug Synthesis
Yadav and Salunke (2013) investigated the catalytic methylation of 2-naphthol using dimethyl carbonate, where 2-methoxynaphthalene, a derivative relevant in the synthesis of the drug naproxen, was a key intermediate. This study highlights the role of methoxy derivatives in pharmaceutical synthesis (Yadav & Salunke, 2013).
Synthesis of Non-Steroidal Anti-Inflammatory Agents
Xu and He (2010) described a method to synthesize 2-bromo-6-methoxynaphthalene, a crucial intermediate in the production of anti-inflammatory drugs like nabumetone and naproxen. Their work illustrates the importance of methoxy-containing compounds in the development of important medical treatments (Xu & He, 2010).
Biocompatible Polymer Synthesis
Madsen et al. (2011) reported the synthesis of fluorescently labeled biocompatible polymers using 2-(methacryloyloxy)ethyl phosphorylcholine (MPC), where this compound derivatives played a role in the polymerization process. This application demonstrates the compound's significance in creating materials for biomedical applications (Madsen, Warren, Armes, & Lewis, 2011).
Properties
IUPAC Name |
2-(methoxymethyl)-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(6-9-2)5-8-3-4-10-7/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSALVRVLCSTUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
![4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2490655.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2490656.png)
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)


![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)
![2-[3-(4-CYCLOHEXYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2490667.png)



![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)
